

How to dissolve and prepare ACY-1083 for experiments.

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Compound of Interest

Compound Name: ACY-1083

Cat. No.: B2862329

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Application Notes and Protocols for ACY-1083 For Researchers, Scientists, and Drug Development Professionals

Introduction:

ACY-1083 is a potent and highly selective inhibitor of histone deacetylase 6 (HDAC6), a crucial enzyme involved in various cellular processes, including protein trafficking, cell migration, and degradation of misfolded proteins. Its selectivity makes it a valuable tool for investigating the specific roles of HDAC6 in normal physiology and disease. Notably, **ACY-1083** has demonstrated significant efficacy in preclinical models of chemotherapy-induced peripheral neuropathy (CIPN) by reversing hallmarks of the condition, such as mechanical allodynia and numbness.^[1] This document provides detailed protocols for the dissolution, preparation, and application of **ACY-1083** in both in vitro and in vivo experimental settings.

Physicochemical Properties and Storage

Proper handling and storage of **ACY-1083** are critical for maintaining its stability and activity.

Property	Value	Source
Molecular Weight	349.4 g/mol	Publicly available data
Solubility	DMSO: 237.5 mg/mL (681.79 mM)	[2]
Water	Insoluble	
Ethanol	Sparingly soluble	
Storage (Powder)	-20°C for up to 3 years	[2]
Storage (Stock Solution in DMSO)	-80°C for up to 1 year	[2]
-20°C for up to 1 month (under nitrogen)	[3]	

Note: Sonication is recommended to aid dissolution in DMSO.[\[2\]](#) It is advised to aliquot the stock solution to avoid repeated freeze-thaw cycles.

Experimental Protocols

In Vitro Experiments

1. Preparation of **ACY-1083** Stock Solution:

To prepare a 10 mM stock solution of **ACY-1083**, dissolve the compound in dimethyl sulfoxide (DMSO). For example, to prepare 1 mL of a 10 mM stock, dissolve 3.494 mg of **ACY-1083** in 1 mL of high-purity DMSO.

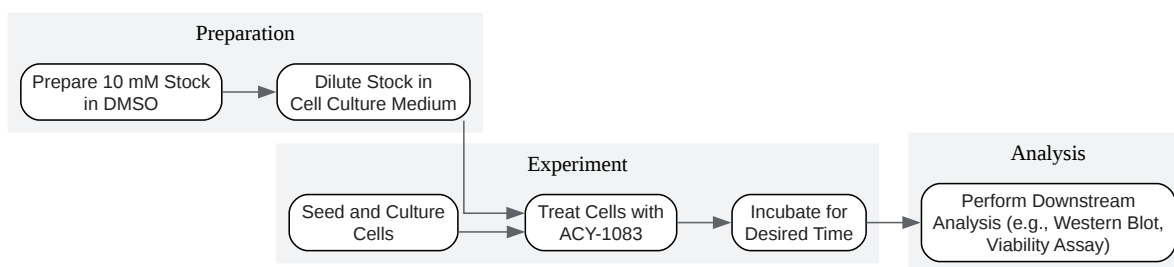
2. Cell Culture Treatment Protocol:

For treating cells in culture, the **ACY-1083** stock solution should be diluted in the appropriate cell culture medium to the desired final concentration. It is crucial to ensure that the final concentration of DMSO in the culture medium does not exceed a level that could cause cellular toxicity (typically $\leq 0.1\%$).

Recommended Concentration Range:

- For assessing α -tubulin acetylation: A dose-dependent increase in α -tubulin acetylation can be observed starting at a concentration of 30 nM.[4]
- For cell viability assays: Concentrations of 30 nM and 300 nM have been shown to significantly improve cell viability in certain models.[3]
- General use: A starting concentration of 100 nM for 3 hours has been used in studies with dorsal root ganglion (DRG) neurons.[4]

Experimental Workflow for In Vitro Studies:



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*In Vitro Experimental Workflow for **ACY-1083**.*

In Vivo Experiments

1. Preparation of **ACY-1083** Formulation:

ACY-1083 is poorly soluble in aqueous solutions, requiring a specific vehicle for in vivo administration.

Vehicle Formulation 1:

- 20% (w/v) 2-hydroxypropyl- β -cyclodextrin
- 0.5% (w/v) hydroxypropyl methylcellulose in sterile water.[5][6]

Vehicle Formulation 2 (for pharmacokinetic studies):

- 10% dimethylacetamide
- 10% Solutol HS 15 in saline.[4]

To prepare the formulation, **ACY-1083** is first dissolved in the vehicle.

2. Administration Protocol:

The route of administration and dosage will depend on the specific experimental model.

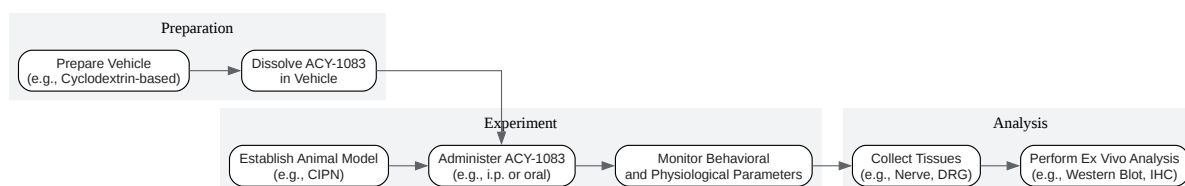
Recommended Dosing for Chemotherapy-Induced Peripheral Neuropathy Models:

- Mice (intraperitoneal injection): 10 mg/kg daily.[5][6] A dose of 3 mg/kg was found to be ineffective in some studies for reversing established allodynia.[3]
- Rats (oral gavage): 3 mg/kg, administered twice daily for 7 days.[4]

Pharmacokinetic Profile:

- In mice dosed with 5 mg/kg **ACY-1083** by intraperitoneal injection, the maximum plasma concentration (C_{max}) is 936 ng/mL, with a half-life (T_{1/2}) of 3.5 hours. Biologically active plasma exposure is observed for up to 8 hours after dosing.[3][4]

Experimental Workflow for In Vivo Studies:



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*In Vivo Experimental Workflow for **ACY-1083**.*

Mechanism of Action and Signaling Pathways

ACY-1083's primary mechanism of action is the selective inhibition of HDAC6, which leads to the hyperacetylation of its substrates, most notably α -tubulin.[4] This has significant downstream effects, particularly in neuronal cells.

Key Signaling Pathways:

- **HDAC6 Inhibition and Mitochondrial Function:** By inhibiting HDAC6, **ACY-1083** increases the acetylation of α -tubulin. Acetylated α -tubulin is crucial for the efficient transport of mitochondria along microtubules.[1][4] In the context of CIPN, where mitochondrial function is often impaired, **ACY-1083** restores mitochondrial bioenergetics and content in peripheral nerves.[4][7]
- **Anti-inflammatory Effects:** **ACY-1083** has been shown to increase the expression of the anti-inflammatory cytokine Interleukin-10 (IL-10) in the spinal cord. This effect is dependent on M2 macrophages. The increased IL-10 signaling to dorsal root ganglion neurons contributes to the reversal of mechanical hypersensitivity.[5]

Signaling Pathway Diagram:

*Mechanism of Action of **ACY-1083**.*

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